2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2S/c1-33-20-9-7-19(8-10-20)31-24-22(27-28-31)23(25-17-26-24)30-13-11-29(12-14-30)21(32)16-34-15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCURAJNCOZYOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by reacting 4-methoxyphenylhydrazine with a suitable pyrimidine precursor under acidic conditions.
Introduction of the piperazine moiety: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a base such as sodium carbonate.
Attachment of the benzylsulfanyl group: The final step involves the nucleophilic substitution of a benzyl halide with the sulfanyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that derivatives of triazoles demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential enhancements in antibacterial efficacy due to the presence of the piperazine and benzylsulfanyl groups .
Anticancer Properties
The mercapto-substituted triazoles have been explored for their chemopreventive and chemotherapeutic effects. Specific derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the triazole ring is believed to facilitate interactions with cellular targets involved in cancer pathways. For example, compounds similar to the one have been reported to induce apoptosis in cancer cells .
Case Study 1: Antibacterial Activity Evaluation
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that compounds with structural similarities to 2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.75 | S. aureus |
| Compound B | 0.43 | E. coli |
| Target Compound | 0.50 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of triazole derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The compound's ability to inhibit key enzymes involved in tumor growth was highlighted as a mechanism for its action .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolo-pyrimidine derivatives with piperazine and thioether substituents. Below is a detailed comparison with structurally related analogs from literature:
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on IUPAC name; †Estimated range from synthesis data.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound likely improves binding to aromatic-rich enzyme pockets (e.g., kinases) compared to ethyl or phenyl analogs . Benzylsulfanyl may enhance thiol-mediated cellular uptake or redox modulation relative to phenoxy or sulfonyl groups .
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to , involving bromo-ethanone intermediates and nucleophilic substitution with thiols under basic conditions . Triazolo-pyrimidine cores are typically synthesized via cyclocondensation of aminotriazoles with pyrimidine precursors, differing from tetrazole-based analogs .
Physicochemical Properties: The piperazine moiety increases water solubility, critical for bioavailability, while the 4-methoxyphenyl group balances lipophilicity for membrane penetration . Replacement of benzylsulfanyl with phenoxy (as in ) reduces molecular weight (~60 Da) but may decrease metabolic stability due to ether vs. thioether oxidation susceptibility .
Therapeutic Potential: Triazolo-pyrimidine derivatives are explored for antiproliferative and antimicrobial activities. The target compound’s structure aligns with molecules targeting ATP-binding sites in kinases or microbial enzymes . Analogs with phenylsulfonyl-piperazine () show confirmed antiproliferative activity, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{22}H_{26N_4O_2S. Its structure includes a benzylsulfanyl group, a piperazine moiety, and a triazolopyrimidine core, which are known to contribute to various biological activities. The specific arrangement of these functional groups can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazolo-pyrimidine structures exhibit a wide range of biological activities, including:
- Antitumor Activity : Several studies have reported that derivatives of triazolo-pyrimidines demonstrate significant antitumor effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) .
- Antimicrobial Activity : The presence of the triazole ring often correlates with antimicrobial properties. Compounds with similar structures have been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Notably, some derivatives have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Studies
A study focused on a series of triazolo-pyrimidine derivatives found that certain compounds displayed potent antitumor activity with IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 cell lines, respectively . These results suggest that modifications in the triazolo-pyrimidine structure can enhance biological efficacy.
Antimicrobial Evaluations
In vitro tests have shown that compounds with similar structures possess significant antimicrobial properties. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth at low concentrations . This highlights the potential use of such compounds in treating infections caused by resistant bacterial strains.
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Organism |
|---|---|---|
| Antitumor | 17.83 - 19.73 | MDA-MB-231, MCF-7 |
| Antimicrobial | Variable (low μM) | MRSA, E. coli |
Case Studies
- Antitumor Efficacy : A recent study synthesized several triazolo-pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The best-performing compounds were structurally similar to this compound and showed promising results in inhibiting tumor cell proliferation.
- Antimicrobial Screening : In another investigation, derivatives were tested for their ability to inhibit bacterial growth. The results indicated that certain modifications enhanced activity against both standard and resistant strains of bacteria .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a triazolopyrimidine core, a piperazine ring, a benzylsulfanyl group, and a 4-methoxyphenyl substituent. The triazolopyrimidine core is critical for binding to biological targets (e.g., kinases or receptors), while the piperazine ring enhances solubility and facilitates interactions with charged residues in binding pockets. The benzylsulfanyl moiety contributes to lipophilicity and membrane permeability, and the 4-methoxyphenyl group may modulate electronic effects or steric interactions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1: Construction of the triazolopyrimidine core via cyclization reactions using precursors like 4-methoxyphenyl-substituted triazoles and pyrimidine derivatives.
- Step 2: Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions.
- Step 3: Introduction of the benzylsulfanyl group through thioetherification under basic conditions. Key reagents include palladium catalysts for cross-couplings, copper iodide for triazole formation, and solvents like DMF or dichloromethane .
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent placement and purity.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.
- X-ray Crystallography (SHELX): Resolves 3D structure and confirms stereochemistry (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability, impurity profiles, or off-target effects. Strategies include:
- Orthogonal Assays: Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement.
- Crystallographic Studies: Resolve binding modes using X-ray structures (SHELX software) to identify critical interactions .
- Dose-Response Analysis: Establish EC/IC values across different cell lines or enzymatic systems to assess specificity .
Q. What computational methods predict the compound’s binding modes and pharmacokinetics?
- Molecular Docking (AutoDock/Vina): Predicts binding poses to targets like kinases or GPCRs.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time.
- QSAR Modeling: Relates structural features (e.g., logP, polar surface area) to ADME properties using tools like Schrödinger Suite .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogues?
SAR studies reveal:
- Piperazine Modifications: Replacement with morpholine reduces potency in kinase inhibition assays.
- Benzylsulfanyl vs. Phenoxy Groups: Sulfur-containing derivatives exhibit higher metabolic stability than oxygen-linked analogues.
- Methoxy Position: Para-substitution on the phenyl ring optimizes target affinity compared to ortho/meta positions .
Q. What strategies mitigate challenges in crystallizing the compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
